N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a pyrrolidinyl group, a pyridinyl group, and a benzodioxine moiety
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.
Biochemical Pathways
It is known that pyrrolidine derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinyl Group: This can be achieved through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form 2-(2-oxopyrrolidin-1-yl)acetamides.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a chemodivergent synthesis involving N-(pyridin-2-yl)amides.
Formation of the Benzodioxine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodioxine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and continuous processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and benzodioxine moieties.
Reduction: Reduction reactions can be performed on the pyridinyl group to modify its electronic properties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridinyl and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of a pyrrolidinyl group, a pyridinyl group, and a benzodioxine moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-5-2-8-22(17)16-11-13(6-7-20-16)12-21-19(24)14-3-1-4-15-18(14)26-10-9-25-15/h1,3-4,6-7,11H,2,5,8-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPRBZNXMPZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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